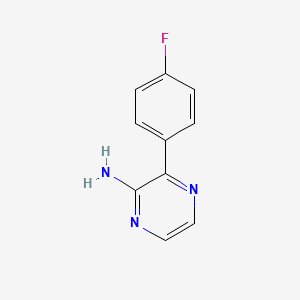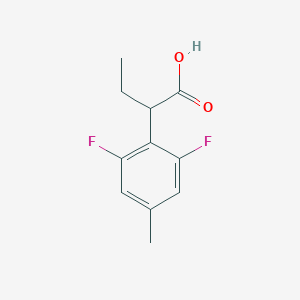
2-(2,6-Difluoro-4-methylphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Difluoro-4-methylphenyl)butanoic acid is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluoro-4-methylphenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoro-4-methylbenzene.
Friedel-Crafts Acylation: The benzene derivative undergoes Friedel-Crafts acylation with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the corresponding ketone.
Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically converting the butanoic acid moiety to other functional groups like aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Difluoro-4-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 2-(2,6-Difluoro-4-methylphenyl)butanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 2-(2,6-Difluorophenyl)butanoic acid
- 2-(4-Fluoro-2-methylphenyl)butanoic acid
- 2-(2,6-Dichloro-4-methylphenyl)butanoic acid
Comparison: 2-(2,6-Difluoro-4-methylphenyl)butanoic acid is unique due to the presence of both fluorine atoms and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H12F2O2 |
|---|---|
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
2-(2,6-difluoro-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-3-7(11(14)15)10-8(12)4-6(2)5-9(10)13/h4-5,7H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
IHFNEGRSCGKAOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(C=C(C=C1F)C)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


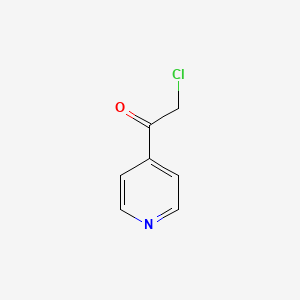
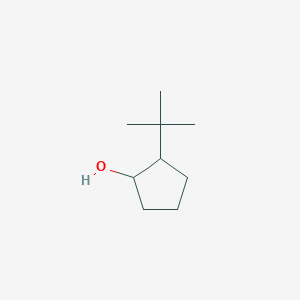
![4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15239698.png)
![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B15239711.png)


![3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239737.png)
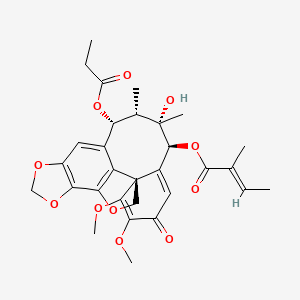
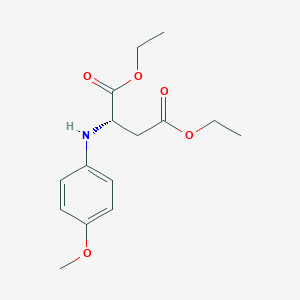
![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)

